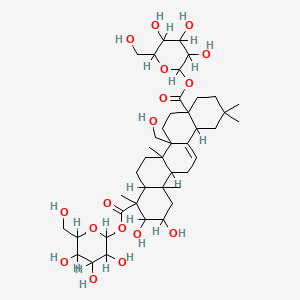

Prosapogenin

Descripción

Propiedades

IUPAC Name |

bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O17/c1-37(2)10-11-41(36(55)59-34-31(52)29(50)27(48)23(17-44)57-34)12-13-42(18-45)19(20(41)14-37)6-7-24-38(3)15-21(46)32(53)40(5,25(38)8-9-39(24,42)4)35(54)58-33-30(51)28(49)26(47)22(16-43)56-33/h6,20-34,43-53H,7-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQIRODFTJGGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C)C2C1)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50647-08-0 | |

| Record name | Panax Ginseng Root Extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prosapogenin A: A Technical Guide on its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosapogenin A, a steroidal saponin (B1150181), has garnered significant attention within the scientific community for its notable pharmacological effects, particularly its anti-cancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound A, its physicochemical properties, and its mechanism of action in inducing apoptosis in cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound A is a complex natural product with the molecular formula C39H62O12.[1][2] Its structure has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[3]

Table 1: Physicochemical Properties of this compound A

| Property | Value | Source |

| CAS Number | 19057-67-1 | [1][2] |

| Molecular Formula | C39H62O12 | [1][2] |

| Molecular Weight | 722.9 g/mol | [1][2] |

| IUPAC Name | 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | [1] |

| Solubility | Soluble in DMSO | [1] |

| Synonyms | Progenin III, Polyphyllin E, Saponin Ta, Lilioglycoside D, Paris saponin V | [4][5] |

Biological Activity: Anti-Cancer Effects

This compound A exhibits potent anti-cancer activity by inducing apoptosis (programmed cell death) in various human cancer cell lines.[1][6] This is primarily achieved through the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and cellular glycolysis.[1][6]

Inhibition of the STAT3 Signaling Pathway

STAT3 is a key transcription factor that, when constitutively activated in cancer cells, promotes cell proliferation and survival.[6] this compound A has been shown to inhibit the STAT3 signaling pathway, leading to the downregulation of downstream target genes involved in cell growth and survival.[1][6]

Inhibition of Glycolysis

Cancer cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This compound A interferes with this metabolic characteristic by inhibiting glycolysis, thereby depriving cancer cells of the energy required for their rapid proliferation.[1]

The interconnected mechanism of STAT3 and glycolysis inhibition culminates in the induction of apoptosis, making this compound A a promising candidate for cancer therapy.

References

- 1. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. [this compound A inhibits cell growth of MCF7 via downregulating STAT3 and glycometabolism-related gene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Triad of Terpenoids: A Technical Guide to Saponins, Prosapogenins, and Sapogenins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the structural and functional distinctions between saponins (B1172615), prosapogenins, and sapogenins, a closely related group of plant- and marine-derived terpenoid glycosides. A comprehensive understanding of their unique chemical properties and biological activities is paramount for their effective exploitation in research and drug development.

Core Structural and Functional Differences

Saponins are a diverse group of naturally occurring glycosides, characterized by a lipophilic aglycone backbone, known as a sapogenin , linked to one or more hydrophilic sugar chains. This amphipathic nature confers upon them their characteristic surfactant properties, such as foaming when agitated in water.[1] The sapogenin can be either a triterpenoid (B12794562) (composed of 30 carbon atoms) or a steroid (with 27 carbon atoms).[2][3]

The stepwise hydrolysis of the sugar moieties from a saponin (B1150181) yields intermediate compounds known as prosapogenins . A prosapogenin is, therefore, a partially hydrolyzed saponin, still containing one or more sugar residues attached to the sapogenin core. Complete hydrolysis of all sugar chains from a saponin or a this compound results in the bare aglycone, the sapogenin .[4][5]

This hierarchical relationship underscores the fundamental difference between these three classes of compounds: the degree of glycosylation. This structural variance directly impacts their physicochemical properties and, consequently, their biological activities.

Physicochemical Properties: A Comparative Analysis

The number of sugar units attached to the sapogenin core significantly influences the physicochemical properties of these molecules, such as solubility, polarity, and molecular weight. The following tables summarize the key quantitative data for representative examples of each class.

| Property | Saponin (e.g., Digitonin) | This compound (e.g., this compound A) | Sapogenin (e.g., Diosgenin) |

| Molecular Formula | C₅₆H₉₂O₂₉ | C₃₉H₆₂O₁₂ | C₂₇H₄₂O₃ |

| Molecular Weight ( g/mol ) | 1229.31 | 722.9 | 414.6 |

| Solubility in Water | Soluble | Sparingly soluble to insoluble | Insoluble |

| Solubility in Organic Solvents (e.g., Chloroform) | Insoluble | Sparingly soluble | Soluble |

| Polarity | High | Intermediate | Low |

Table 1: Comparative Physicochemical Properties of Saponin, this compound, and Sapogenin.

Experimental Protocols: From Extraction to Characterization

The isolation and characterization of saponins, prosapogenins, and sapogenins involve a series of well-defined experimental procedures.

Extraction of Saponins from Plant Material

Objective: To extract the crude saponin mixture from the source material.

Methodology:

-

Sample Preparation: The plant material (e.g., roots, leaves, seeds) is dried and finely powdered to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent, most commonly aqueous methanol (B129727) or ethanol, under reflux.[6] The choice of solvent is critical, as it leverages the high polarity of the glycosylated saponins.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Precipitation: The concentrated extract is then treated with a non-polar solvent, such as diethyl ether or acetone, to precipitate the crude saponins.[6]

Stepwise Hydrolysis for the Isolation of Prosapogenins and Sapogenins

Objective: To selectively cleave the glycosidic bonds to obtain prosapogenins and, ultimately, sapogenins.

Methodology:

-

Partial Acid Hydrolysis (for Prosapogenins): The crude saponin extract is subjected to mild acid hydrolysis. This can be achieved by heating the extract in a dilute aqueous acid solution (e.g., 1-2 N HCl) at a controlled temperature and for a limited time.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to identify the formation of prosapogenins.

-

Complete Acid Hydrolysis (for Sapogenins): To obtain the sapogenin, the crude saponin extract or the isolated this compound is subjected to stronger acidic conditions (e.g., 2-6 N HCl) and prolonged heating.[8]

-

Work-up: After hydrolysis, the reaction mixture is neutralized. The less polar prosapogenins and non-polar sapogenins will precipitate out of the aqueous solution and can be collected by filtration. Alternatively, they can be extracted into an organic solvent like chloroform (B151607) or ethyl acetate (B1210297).[8][9]

Chromatographic Separation and Purification

Objective: To separate and purify the individual saponins, prosapogenins, and sapogenins from the crude mixtures.

Methodology:

-

Thin Layer Chromatography (TLC): TLC is an essential tool for the initial assessment of the complexity of the extracts and for monitoring the progress of hydrolysis and column chromatography.[10] A common mobile phase for separating these compounds on silica (B1680970) gel plates is a mixture of chloroform, methanol, and water in varying ratios.[4]

-

Column Chromatography: For preparative scale separation, column chromatography using silica gel is widely employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., hexane-ethyl acetate gradient), is typically used to separate compounds based on their polarity.[9]

Structural Characterization

Objective: To elucidate the chemical structures of the isolated compounds.

Methodology:

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the molecules, which provides valuable information about the aglycone and the sugar sequence.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural elucidation, including the stereochemistry of the sapogenin and the nature and linkage of the sugar moieties.[11][12][13]

Biological Activity and Signaling Pathways

Saponins, prosapogenins, and sapogenins exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[14] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Saponin-Mediated Signaling

Saponins, with their intact sugar chains, can interact with cell surface receptors and modulate various signaling cascades. For instance, certain saponins have been shown to activate Toll-like receptor (TLR) signaling pathways, leading to the activation of the innate immune system.[15] They can also influence major cancer-related pathways such as NF-κB, MAPK, and PI3K/Akt.[16]

Caption: Saponin-mediated activation of cellular signaling pathways.

This compound and Sapogenin Signaling

As the sugar moieties are cleaved, the resulting prosapogenins and sapogenins become more lipophilic, allowing them to more readily cross cell membranes and interact with intracellular targets. This compound A, for example, has been shown to induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway.[17] Sapogenins, such as sarsasapogenin, can exert anti-inflammatory effects by inhibiting the NF-κB and JNK signaling pathways.[7]

Caption: Intracellular signaling pathways modulated by prosapogenins and sapogenins.

Conclusion

The distinction between saponins, prosapogenins, and sapogenins is fundamentally rooted in their degree of glycosylation. This structural variance dictates their physicochemical properties and biological activities. A thorough understanding of their interrelationship and the experimental methodologies for their isolation and characterization is crucial for advancing research and development in natural product chemistry and pharmacology. The targeted investigation of each of these compound classes holds significant promise for the discovery of novel therapeutic agents.

References

- 1. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]

- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 7. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 17. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Prosapogenins in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of prosapogenins, their natural occurrence in various medicinal plants, and the methodologies for their extraction and analysis. It is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Prosapogenins

Saponins (B1172615) are a diverse group of glycosides widely distributed in the plant kingdom, characterized by their soap-like foaming properties.[1] Structurally, they consist of a non-sugar aglycone, known as a sapogenin , linked to one or more sugar chains. The sapogenin can be either a triterpenoid (B12794562) or a steroid.[2]

Prosapogenins are intermediate glycosides formed during the partial hydrolysis of saponins, where only a portion of the sugar moieties has been cleaved from the sapogenin backbone. This relationship is fundamental to their extraction, as they are typically obtained through the controlled breakdown of more complex parent saponins. Their unique structures, possessing fewer sugar units than the parent saponin (B1150181), often result in distinct pharmacological activities.

Medicinal Plant Sources and Quantitative Data

Prosapogenins have been isolated from a wide array of medicinal plants, where they often contribute to the plant's therapeutic profile. The concentration and type of this compound can vary significantly depending on the plant species, the part of the plant used, and even the processing methods applied. For example, the process of steaming ginseng to produce red ginseng alters the content of specific prosapogenins.[3]

The following table summarizes notable medicinal plants identified as sources of specific prosapogenins.

| Medicinal Plant | Plant Part | Isolated this compound(s) | Reference |

| Veratrum spp. | - | This compound A | [3][4] |

| Dioscorea zingiberensis | Tubers | This compound A | [3] |

| Paris polyphylla | - | This compound A | [5] |

| Panax ginseng (Red Ginseng) | Root | Prosapogenins from Ginsenosides Rb1, Rb2, Rc | [3][6] |

| Dioscorea tokoro | Rhizome | This compound-A, this compound-B | [7] |

| Albizia julibrissin | - | This compound 1, this compound 2 | [8][9] |

| Medicago spp. | - | Prosapogenins of Medicagenic Acid | [10] |

| Gleditsia spp. | - | Prosapogenins via alkaline hydrolysis | [3] |

Experimental Protocols: From Plant to Pure Compound

The isolation of prosapogenins is a multi-step process that requires careful control over hydrolysis conditions to avoid complete degradation to the sapogenin.

The initial step involves extracting the total saponin content from the dried and powdered plant material.

-

Maceration/Soxhlet Extraction: The plant material is typically extracted with a polar solvent such as 70-95% ethanol (B145695) or methanol. This can be done by soaking the material for an extended period (maceration) or more efficiently using a continuous Soxhlet apparatus.[11][12]

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is often further partitioned. A common method is to dissolve the extract in water and partition it against n-butanol. The saponins will preferentially move to the n-butanol layer, which is then collected and evaporated to yield a saponin-rich fraction.[13]

This is the critical step where parent saponins are partially cleaved. The choice of method depends on the stability of the target this compound and the glycosidic linkages.

-

Acidic Hydrolysis:

-

The saponin-rich extract is dissolved in an aqueous acidic solution (e.g., 1-2 M HCl or H₂SO₄).[14]

-

The mixture is heated at a controlled temperature (e.g., 70-85°C) for a specific duration (e.g., 2-4 hours). Reaction time and temperature are critical variables that must be optimized to maximize the yield of the desired this compound while minimizing the formation of the final sapogenin.[11][14]

-

The reaction is stopped by cooling and neutralization.

-

-

Enzymatic Hydrolysis:

-

This method offers greater specificity and milder reaction conditions. The saponin extract is dissolved in a buffer solution at an optimal pH for the chosen enzyme (e.g., cellulase, hesperidinase, naringinase).

-

The specific enzyme is added, and the mixture is incubated at a controlled temperature (e.g., 37-50°C) for several hours to days.

-

The reaction is terminated, often by heat inactivation of the enzyme. This method has been successfully used for the conversion of saponins from Dioscorea zingiberensis to this compound A.[3]

-

The resulting hydrolysate, a mixture of prosapogenins, unreacted saponins, and sapogenins, is subjected to chromatographic separation.

-

Column Chromatography (CC): The mixture is typically first separated using silica (B1680970) gel or C18 reversed-phase column chromatography with a gradient elution system (e.g., chloroform-methanol or water-methanol gradients).

-

High-Performance Liquid Chromatography (HPLC): Fractions from CC containing the target compound are further purified using preparative or semi-preparative HPLC, which offers higher resolution.

-

Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the progress of the hydrolysis and to identify fractions containing the desired prosapogenins.[14]

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) for detailed structural elucidation.

Biological Activity and Signaling Pathways: this compound A

Many prosapogenins exhibit significant biological activities, making them promising candidates for drug development. A well-studied example is This compound A , a steroidal saponin found in plants like Veratrum and Paris polyphylla.[3][5] Research has demonstrated its potent anti-cancer effects, which are mediated through the inhibition of key cellular signaling pathways.[4][15]

This compound A has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including HeLa, HepG2, and MCF-7.[15] The primary mechanism for this activity is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway .[15][16] The STAT3 pathway is often overactive in cancer cells, promoting cell survival, proliferation, and angiogenesis. By inhibiting this pathway, this compound A effectively shuts down these pro-cancerous signals.

The mechanism involves this compound A decreasing the level of phosphorylated STAT3 (pSTAT3), which is the active form of the protein.[16] This prevents STAT3 from dimerizing, translocating to the nucleus, and activating the transcription of its target genes, which include anti-apoptotic proteins (like Bcl-2) and proteins involved in cell cycle progression (like cyclin D1). The inhibition of this pathway ultimately leads to the activation of caspases and apoptosis of the cancer cell.

References

- 1. Medicinal Botany - Active Plant Ingredients [fs.usda.gov]

- 2. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound A | 19057-67-1 | >98% [smolecule.com]

- 4. abmole.com [abmole.com]

- 5. This compound A | C39H62O12 | CID 11061578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical studies on the oriental plant drugs. XVII. The this compound of the ginseng saponins (ginsenosides-Rb1, -Rb2, and -Rc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of this compound-B and -A of dioscin and cooccurrence of B with dioscin in the rhizoma of Dioscorea tokoro Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 2 | C48H77NO18 | CID 44593481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 1 | C47H76O18 | CID 44566619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of saponins from Medicago sp.: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]

- 12. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [this compound A inhibits cell growth of MCF7 via downregulating STAT3 and glycometabolism-related gene] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prosapogenin Classification and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosapogenins are partially hydrolyzed saponin (B1150181) glycosides, representing a crucial intermediate class of compounds in the structural elucidation and biological investigation of saponins (B1172615).[1] Saponins, a diverse group of naturally occurring glycosides found in a wide array of plants, consist of a non-polar aglycone (sapogenin) linked to one or more sugar chains.[2] The partial hydrolysis of these sugar moieties yields prosapogenins, which possess a simpler glycosidic structure than the parent saponin but are more complex than the final aglycone (sapogenin). This guide provides a comprehensive overview of the classification, nomenclature, experimental analysis, and biological significance of prosapogenins, tailored for professionals in research and drug development.

Classification and Nomenclature

The classification of prosapogenins is intrinsically linked to the classification of their parent saponins and the nature of their aglycone core.

Basis of Classification

Prosapogenins are primarily classified based on the chemical structure of their aglycone, which can be either a triterpenoid or a steroid .[2]

-

Triterpenoid Prosapogenins : These compounds possess a 30-carbon aglycone backbone, typically a pentacyclic triterpene.[1]

-

Steroid Prosapogenins : These are characterized by a 27-carbon steroid nucleus as their aglycone.[3]

Nomenclature

The nomenclature of prosapogenins generally follows the naming of the parent saponin with a designation indicating the partial loss of sugar units. For instance, the hydrolysis of dioscin, a steroidal saponin, can yield prosapogenin A and this compound B.[4] Often, trivial names are assigned upon their isolation and characterization. For example, this compound A is also known as Progenin III or Polyphyllin V.[5]

Systematic nomenclature, following IUPAC guidelines, provides a precise description of the chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the remaining sugar moieties. PubChem provides detailed IUPAC names for various prosapogenins.[6][7][8][9]

Experimental Protocols

The study of prosapogenins involves a series of meticulous experimental procedures, from their extraction from natural sources to their structural and functional characterization.

Extraction and Isolation of Prosapogenins

Prosapogenins can be obtained either through direct extraction from plant materials or by partial hydrolysis of purified saponins.

Protocol 1: General Extraction of Saponins and Subsequent Hydrolysis to Prosapogenins [6][10]

-

Plant Material Preparation : The selected plant material (e.g., roots, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

-

Defatting : The powdered material is first defatted using a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.

-

Extraction of Saponins : The defatted plant material is then extracted with a polar solvent, typically methanol (B129727) or 70% ethanol, at room temperature with continuous stirring for 24-48 hours. The process is repeated multiple times to ensure complete extraction.

-

Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.

-

Partial Acid Hydrolysis : The crude saponin extract is dissolved in an acidic solution (e.g., 2N HCl in aqueous methanol) and heated under reflux for a controlled period (e.g., 1-3 hours). The reaction time is critical to achieve partial hydrolysis to prosapogenins without complete removal of all sugar residues.

-

Neutralization and Extraction of Prosapogenins : The reaction mixture is cooled and neutralized with a base (e.g., NaOH). The resulting prosapogenins are then extracted with an organic solvent such as ethyl acetate (B1210297) or n-butanol.

-

Purification : The crude this compound mixture is subjected to further purification using chromatographic techniques.

Protocol 2: Enzymatic Hydrolysis for this compound A Production [11]

-

Substrate Preparation : A solution of the parent saponin, Protogracillin, is prepared in an appropriate buffer (e.g., 0.20 M HAc-NaAc buffer, pH 4.81).

-

Enzyme Addition : A selected enzyme, such as β-dextranase, is added to the substrate solution.

-

Incubation : The reaction mixture is incubated at an optimized temperature (e.g., 56.7°C) for a specific duration (e.g., 4 hours) to achieve maximal conversion to this compound A.

-

Purification : The resulting this compound A is purified from the reaction mixture using techniques like preparative HPLC.

Purification Techniques

Protocol 3: Column Chromatography Purification

-

Column Packing : A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel.

-

Sample Loading : The crude this compound extract, dissolved in a minimal amount of solvent, is loaded onto the top of the column.

-

Elution : The prosapogenins are eluted from the column using a gradient of solvents with increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the methanol concentration gradually increasing.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TTC) to identify those containing the desired this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification [8][12]

-

Column : A reversed-phase C18 column is typically used for the separation of prosapogenins.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection : As many prosapogenins lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is often employed for detection.

-

Fraction Collection : Fractions corresponding to the peaks of interest are collected for further analysis.

Structural Elucidation

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy [9][13][14]

-

Sample Preparation : A purified this compound sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CD3OD) and placed in an NMR tube.

-

1D NMR (¹H and ¹³C) : ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.

-

Protocol 6: Mass Spectrometry (MS) [15][16]

-

Ionization : Electrospray Ionization (ESI) is a soft ionization technique commonly used for prosapogenins, as it minimizes fragmentation and provides the molecular weight of the intact molecule.

-

MS/MS Analysis : Tandem mass spectrometry (MS/MS) is used to fragment the parent ion. The fragmentation pattern provides valuable information about the structure of the aglycone and the sequence of the sugar residues.

Biological Activity Assays

Protocol 7: MTT Assay for Cytotoxicity (Anticancer Activity) [5][7][17][18]

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation : The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Protocol 8: Griess Assay for Anti-inflammatory Activity (Nitric Oxide Production) [10][19][20][21][22]

-

Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the this compound.

-

Supernatant Collection : After incubation, the cell culture supernatant is collected.

-

Griess Reagent Addition : The Griess reagent is added to the supernatant. This reagent reacts with nitrite, a stable product of nitric oxide (NO), to form a colored azo compound.

-

Absorbance Measurement : The absorbance is measured at approximately 540 nm. The inhibition of NO production is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control.

Quantitative Data

The biological potency of prosapogenins is often quantified by their IC50 values. Below are tables summarizing some reported IC50 values for the anticancer and anti-inflammatory activities of various sapogenins and saponin extracts, which can serve as a reference for the potential activity of their corresponding prosapogenins.

Table 1: Anticancer Activity of Selected Sapogenins and Saponin Extracts

| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ursolic Acid | A549 (Lung) | 21.9 ± 0.05 | [23] |

| Ursolic Acid | HeLa (Cervical) | 11.2 ± 0.05 | [23] |

| Ursolic Acid | HepG2 (Liver) | 104.2 ± 0.05 | [23] |

| Ursolic Acid | SH-SY5Y (Neuroblastoma) | 6.9 ± 0.05 | [23] |

| Oleanolic Acid | A549 (Lung) | 98.9 ± 0.05 | [23] |

| Oleanolic Acid | HeLa (Cervical) | 83.6 ± 0.05 | [23] |

| Oleanolic Acid | HepG2 (Liver) | 408.3 ± 0.05 | [23] |

| Hederagenin | A549 (Lung) | 78.4 ± 0.05 | [23] |

| Hederagenin | HeLa (Cervical) | 56.4 ± 0.05 | [23] |

| Hederagenin | HepG2 (Liver) | 40.4 ± 0.05 | [23] |

| Hederagenin | SH-SY5Y (Neuroblastoma) | 12.3 ± 0.05 | [23] |

| Brassinolide | H69 and VPA17 (Lung) | 1.0 | [4] |

| Quinoa Saponins | HT-29 (Colon) | 40 µg/mL (induced apoptosis) | [5] |

Table 2: Anti-inflammatory Activity of Selected Saponins and Sapogenins

| Compound | Assay | IC50 Value (µM) | Reference |

| Steroidal Saponin 1 | NO Production Inhibition | 14.10 ± 0.75 | [24] |

| Steroidal Saponin 2 | NO Production Inhibition | 27.88 ± 0.86 | [24] |

| Epimuqubilin A | NO Production Inhibition | 7.4 | [22] |

| Sigmosceptrellin A | NO Production Inhibition | 9.9 | [22] |

Signaling Pathways and Biological Effects

Prosapogenins exert their biological effects by modulating various intracellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of inflammation.

Anticancer Mechanisms

Signaling Pathways Involved in Anticancer Activity:

-

STAT3 Pathway : this compound A has been shown to inhibit the STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic and cell cycle inhibitory proteins like c-myc, p21, and p27.[25][26]

-

PI3K/Akt Pathway : Some sapogenins and related compounds have been found to modulate the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[3][26]

-

MAPK/ERK Pathway : The MAPK/ERK pathway, involved in cell proliferation and differentiation, has been implicated in the action of some saponin-related compounds.[24]

Biological Outcomes:

-

Apoptosis : Prosapogenins can induce programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.[25]

-

Cell Cycle Arrest : this compound A has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.[25]

Anti-inflammatory Mechanisms

Signaling Pathway Involved in Anti-inflammatory Activity:

-

NF-κB Pathway : A methyl ester derivative of this compound D has been shown to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[27]

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for the extraction, purification, and analysis of prosapogenins.

Signaling Pathways

Caption: Key signaling pathways modulated by prosapogenins.

Conclusion

Prosapogenins represent a structurally and biologically diverse class of natural products with significant potential in drug discovery and development. Their intermediate nature between complex saponins and their basic aglycones makes them valuable targets for research. This guide has provided a foundational understanding of their classification, detailed experimental protocols for their study, a summary of their quantitative biological activities, and an overview of the signaling pathways they modulate. Further research into a wider range of prosapogenins is warranted to fully explore their therapeutic potential.

References

- 1. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidylinositol 3-kinase and Akt protein kinase mediate IGF-I- and prosaptide-induced survival in Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. lines ic50 values: Topics by Science.gov [science.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. ERK signaling pathway is involved in p15INK4b/p16INK4a expression and HepG2 growth inhibition triggered by TPA and Saikosaponin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Saposin C promotes survival and prevents apoptosis via PI3K/Akt-dependent pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Biosynthesis of Prosapogenins in Veratrum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratrum species are a source of a diverse array of steroidal compounds, including the pharmacologically significant prosapogenins, which are steroidal saponins. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the prosapogenin biosynthesis pathway in Veratrum, drawing parallels with the well-studied steroidal alkaloid pathways and highlighting key enzymatic steps. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathways and experimental workflows.

Introduction

The genus Veratrum (family Melanthiaceae) is renowned for its production of a wide range of bioactive steroidal secondary metabolites. These can be broadly categorized into nitrogen-containing steroidal alkaloids (e.g., cyclopamine, jervine) and steroidal saponins, of which prosapogenins are a key subgroup. This compound A, isolated from Veratrum nigrum, has demonstrated significant biological activities, drawing attention to its therapeutic potential[1].

Like steroidal alkaloids, the biosynthesis of prosapogenins originates from the isoprenoid pathway, with cholesterol serving as a key precursor. The subsequent modifications of the cholesterol skeleton, particularly the series of hydroxylations and glycosylations, lead to the structural diversity observed in these compounds. This guide will delineate the known and putative steps in the formation of prosapogenins in Veratrum.

The Upstream Biosynthetic Pathway: From Acetyl-CoA to Cholesterol

The biosynthesis of the steroidal backbone of prosapogenins is a conserved process in plants, commencing with the mevalonate (B85504) (MVA) pathway in the cytosol. This pathway provides the isoprene (B109036) units necessary for the synthesis of all isoprenoids, including sterols.

The key stages are:

-

Formation of Isopentenyl Pyrophosphate (IPP): Acetyl-CoA is converted to IPP through the action of several key enzymes, including HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR).

-

Synthesis of Squalene: IPP and its isomer dimethylallyl pyrophosphate (DMAPP) are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to produce squalene, a linear 30-carbon precursor.

-

Cyclization to Cycloartenol (B190886): Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor of plant sterols.

-

Conversion to Cholesterol: A series of enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol.

The following diagram illustrates the upstream pathway leading to cholesterol.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Prosapogenin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosapogenins are a class of naturally occurring steroidal or triterpenoid (B12794562) glycosides that serve as intermediates in the acid or enzymatic hydrolysis of saponins (B1172615) to their aglycone form, the sapogenin. These compounds are of significant interest to the pharmaceutical and scientific communities due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of prosapogenin compounds, detailed experimental protocols for their study, and an exploration of their interactions with key cellular signaling pathways.

Physical and Chemical Properties of this compound Compounds

Prosapogenins exhibit a wide range of physical and chemical properties that are dictated by their core steroidal or triterpenoid structure and the nature and number of their sugar moieties. The data presented below has been compiled from various sources to provide a comparative overview.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound A | C₃₉H₆₂O₁₂ | 722.9 | 212 | Soluble in DMSO.[1] |

| This compound | C₃₆H₅₄O₁₁ | 662.8 | Amorphous Powder | Freely soluble in dilute acids.[2] |

| This compound 2 | C₄₈H₇₇NO₁₈ | 956.1 | Not available | Not available |

| Ophiopogonin B | C₃₉H₆₂O₁₂ | 722.9 | 269-271 | Soluble in Pyridine, Methanol (B129727), Ethanol.[3][4] |

| Soyasapogenol B | C₃₀H₅₀O₃ | 458.7 | 258 - 259 | Not available |

Experimental Protocols

The study of prosapogenins involves a multi-step process from extraction from natural sources to purification and structural elucidation. The following protocols provide a general framework for these experimental procedures.

Extraction and Isolation of Prosapogenins

This protocol outlines a general procedure for the extraction and isolation of prosapogenins from plant material.

-

Preparation of Plant Material : The plant material (e.g., rhizomes, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

-

Defatting : The powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Extraction : The defatted powder is then extracted with a polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction, maceration, or ultrasound-assisted extraction.

-

Concentration : The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid or Enzymatic Hydrolysis : To obtain prosapogenins, the crude saponin (B1150181) extract is subjected to partial hydrolysis.

-

Acid Hydrolysis : The extract is treated with a mild acid (e.g., 1-2 M HCl) at a controlled temperature for a specific duration to selectively cleave some of the sugar chains.

-

Enzymatic Hydrolysis : Specific glycosidase enzymes are used to selectively hydrolyze the glycosidic bonds, offering a more controlled and milder method for obtaining prosapogenins. For instance, β-dextranase can be used to convert protogracillin (B10789082) to this compound A.

-

-

Purification : The resulting mixture containing prosapogenins is then subjected to various chromatographic techniques for purification. These can include:

-

Column Chromatography : Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : A highly efficient technique for the final purification of individual this compound compounds. A C18 reverse-phase column is often used with a gradient of water and acetonitrile.

-

Structural Elucidation

The precise chemical structure of a purified this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) :

-

Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of the this compound.

-

Tandem Mass Spectrometry (MS/MS) provides fragmentation patterns that help in identifying the aglycone core and the sequence of the attached sugar units.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the number and types of protons in the molecule, including those on the sugar moieties and the aglycone.

-

¹³C NMR : Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the linkage positions of the sugar chains to the aglycone and between the sugar units themselves.

-

Signaling Pathways and Biological Activities

Prosapogenins exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.

This compound A and the STAT3 Signaling Pathway

This compound A has demonstrated significant anticancer activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the STAT3 signaling pathway by this compound A.

This compound B and Apoptosis Induction

This compound B has been shown to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for removing damaged or unwanted cells and its induction is a key strategy in cancer therapy. The intrinsic pathway of apoptosis is often implicated.

Caption: Induction of the intrinsic apoptosis pathway by this compound B.

Experimental Workflow for this compound Analysis

The overall process for the investigation of prosapogenins can be visualized as a logical workflow, from the initial plant material to the final structural and functional characterization.

Caption: General experimental workflow for this compound research.

Conclusion

Prosapogenins represent a promising class of natural products with significant therapeutic potential. A thorough understanding of their physical and chemical properties is fundamental for their isolation, characterization, and development as drug candidates. The experimental protocols outlined in this guide provide a solid foundation for researchers entering this field. Furthermore, the elucidation of their mechanisms of action through the study of their interactions with cellular signaling pathways, such as the STAT3 and apoptotic pathways, is critical for advancing their clinical applications. Future research should focus on expanding the library of characterized prosapogenins and further exploring their diverse pharmacological activities.

References

- 1. This compound 2 | C48H77NO18 | CID 44593481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C36H54O11 | CID 21599876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the Constituents of Ophiopogonis Tuber. II. On the Structure of Ophiopogonin B [jstage.jst.go.jp]

- 4. Ophiopogonin B | CAS:38971-41-4 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to the Structural Elucidation of Prosapogenin Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosapogenins, the partially hydrolyzed glycosidic forms of saponins, represent a diverse and complex class of natural products. Their stereochemistry plays a pivotal role in their biological activity, making the accurate elucidation of their three-dimensional structure a critical aspect of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the methodologies employed in the separation and structural determination of prosapogenin stereoisomers. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of pharmacognosy, medicinal chemistry, and drug development. This document outlines the key experimental protocols for chromatographic and spectroscopic techniques, presents quantitative data in a comparative format, and illustrates complex workflows and biological pathways using Graphviz visualizations.

Introduction to Prosapogenins and their Stereoisomerism

Prosapogenins are intermediate compounds formed during the hydrolysis of saponins, retaining one or more sugar moieties attached to the aglycone (sapogenin). The structural diversity of prosapogenins arises from variations in the aglycone skeleton (triterpenoid or steroid), the type and number of sugar units, and the nature of the glycosidic linkages. Furthermore, the presence of multiple chiral centers in both the aglycone and the sugar residues leads to a vast number of possible stereoisomers.

The precise spatial arrangement of atoms, or stereochemistry, is a crucial determinant of the pharmacological properties of prosapogenins. Different stereoisomers can exhibit distinct biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Therefore, the unambiguous determination of the absolute configuration of each stereocenter is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.

Structural Elucidation Workflow

The structural elucidation of this compound stereoisomers is a multi-step process that involves isolation, purification, and characterization using a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of complex mixtures of this compound stereoisomers. Chiral HPLC, in particular, is indispensable for resolving enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are the most common approach for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability.

Table 1: Representative Chiral HPLC Conditions for Sapogenin/Prosapogenin Stereoisomer Separation

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Spirostanol Sapogenins | Chiralcel OJ-RH | Acetonitrile (B52724):Methanol (B129727):Water (pH=4) in various ratios | 1.0 | UV (200-210 nm) | [1] |

| Prostaglandin Enantiomers | Chiracel OJ-RH | MeCN:MeOH:water(pH=4) = 30:10:60 | 1.0 | UV (200 nm) | [1] |

| General Chiral Drugs | Polysaccharide-based CSPs | Reversed-phase (Ammonium bicarbonate with ACN or MeOH) | 0.2 - 1.0 | UV or MS/MS |

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase (e.g., Lux Cellulose-1, Chiralpak AD-H). The selection is often empirical, based on the structural class of the analyte.

-

Mobile Phase Preparation: Prepare the mobile phase, which can be in normal-phase, reversed-phase, or polar organic mode. For reversed-phase, a common mobile phase is a mixture of acetonitrile and water or methanol and water, often with additives like formic acid or diethylamine (B46881) to improve peak shape.

-

Sample Preparation: Dissolve the purified this compound mixture in a solvent compatible with the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Instrument Setup:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Set the column temperature (e.g., 25 °C). Temperature can influence resolution.

-

Set the detector wavelength (e.g., 205 nm for compounds lacking a strong chromophore).

-

-

Injection and Data Acquisition: Inject a small volume of the sample (e.g., 5-10 µL) and record the chromatogram.

-

Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., ratio of organic solvent to water), flow rate, and column temperature.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including the determination of relative stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is essential.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for H₂-26 Resonances of 25R and 25S Spirostane-type Steroidal Sapogenins

| Configuration | δ H-26a (ppm) | δ H-26b (ppm) | Δδab (ppm) | Solvent | Reference |

| 25R | ~3.4-3.6 | ~3.3-3.5 | < 0.2 | CDCl₃, Pyridine-d₅ | [2] |

| 25S | ~3.9-4.1 | ~3.3-3.5 | > 0.5 | CDCl₃, Pyridine-d₅ | [2] |

Table 3: Representative ¹³C NMR Chemical Shift Ranges (δ, ppm) for this compound Aglycones

| Carbon | Spirostanol Aglycone | Furostanol Aglycone | Oleanane-type Aglycone |

| C-3 | 70-80 | 70-80 | 75-90 |

| C-5 | 40-50 | 40-50 | 55-60 |

| C-12 | 35-45 | 35-45 | 120-125 (olefinic) |

| C-13 | 40-45 | 40-45 | 140-145 (olefinic) |

| C-22 | 108-112 | 110-115 | 30-40 |

Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, pyridine-d₅) in a 5 mm NMR tube.[3]

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum to check for sample purity and concentration.

-

Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify CH, CH₂, and CH₃ carbons.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and determining the overall carbon skeleton and glycosylation sites.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

-

-

Data Processing and Interpretation: Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks in the 2D spectra to assemble the molecular structure and deduce the relative configuration of the stereocenters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the this compound and its fragmentation pattern, which aids in identifying the aglycone type and the sugar sequence.

Table 4: Common Mass Spectral Fragmentations of Prosapogenins

| Aglycone Type | Ionization Mode | Precursor Ion | Characteristic Fragment Ions (m/z) | Interpretation | Reference |

| Protopanaxadiol (PPD) | ESI- | [M-H]⁻ | 459 | Loss of sugar moieties | [3] |

| Protopanaxatriol (PPT) | ESI- | [M-H]⁻ | 475 | Loss of sugar moieties | [3] |

| Spirostanol | ESI+, APCI+ | [M+H]⁺ | Aglycone + H⁺, and further fragments | Loss of sugar moieties | [4] |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

LC Separation:

-

Use a suitable reversed-phase column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an acid (e.g., 0.1% formic acid) or a base to improve ionization.

-

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for its soft ionization of polar molecules.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Full Scan MS: Acquire data over a relevant m/z range (e.g., 100-2000) to determine the molecular weight.

-

MS/MS (Tandem MS): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra. Vary the collision energy to optimize fragmentation.

-

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to deduce the structure of the aglycone and the sequence of the sugar chain.

Determination of Absolute Configuration

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule. However, its application is contingent on the ability to grow high-quality single crystals of the this compound.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: This is often the most challenging step. Various techniques can be employed:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

-

Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

-

-

Crystal Mounting: Carefully mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and a molecular model is built and refined to fit the experimental data. The absolute configuration can be determined from the anomalous dispersion of the X-rays if a heavy atom is present or by using specific refinement parameters (e.g., the Flack parameter).

Mosher's Method

Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Experimental Protocol: Mosher's Ester Analysis

-

Esterification:

-

React the this compound (containing a secondary alcohol) separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the (S)-MTPA and (R)-MTPA esters, respectively.

-

Purify the resulting diastereomeric esters.

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

-

Assign the proton signals for the groups adjacent to the newly formed ester linkage.

-

-

Data Analysis:

-

Calculate the difference in chemical shifts (Δδ = δS - δR) for the assigned protons.

-

Based on the sign of the Δδ values, the absolute configuration of the alcohol can be determined according to the established Mosher's method model.[5]

-

Biological Activity and Signaling Pathways

The stereochemistry of prosapogenins can profoundly influence their biological activity. For example, specific stereoisomers may exhibit enhanced cytotoxicity against cancer cells by modulating key signaling pathways.

This compound A and the STAT3 Signaling Pathway

This compound A has been shown to induce apoptosis in various human cancer cell lines, including HeLa, HepG2, and MCF-7.[6][7] One of the key mechanisms underlying this pro-apoptotic effect is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7]

Table 5: Cytotoxic Activity (IC₅₀) of Selected Prosapogenins and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| This compound A | HeLa | ~10 | 24, 48, 72 | [7] |

| This compound A | HepG2 | ~10 | 24, 48, 72 | [7] |

| This compound A | MCF-7 | ~10 | 24, 48, 72 | [7] |

| This compound B | K562 | 10 | 24 | [8] |

| Yamogenin | SKOV-3 | 23.90 ± 1.48 µg/mL | - | [9] |

| Ursolic Acid | SH-SY5Y | 6.9 ± 0.05 | - | [10] |

| Hederagenin | SH-SY5Y | 12.3 ± 0.05 | - | [10] |

Conclusion

The structural elucidation of this compound stereoisomers is a complex but essential undertaking in natural product research and drug development. A synergistic approach combining advanced chromatographic separation techniques with a suite of powerful spectroscopic methods is required for unambiguous structure determination. This guide has provided a detailed overview of the key methodologies, including experimental protocols, comparative data, and visual representations of workflows and biological pathways. By leveraging these techniques, researchers can effectively characterize the intricate three-dimensional structures of this compound stereoisomers, thereby unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Apoptosis of human chronic myeloid leukemia k562 cell induced by this compound B of dioscin (P.B) in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prosapogenins in Traditional Chinese Medicine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prosapogenins, the partially hydrolyzed glycosidic forms of saponins (B1172615), are pivotal bioactive compounds derived from numerous plants used in Traditional Chinese Medicine (TCM). While saponins themselves have a long history of therapeutic use, their aglycone and prosapogenin derivatives often exhibit enhanced bioavailability and potent pharmacological activities. This technical guide provides an in-depth analysis of the role of prosapogenins, focusing on their anti-cancer, anti-inflammatory, and neuroprotective properties. We detail the underlying molecular mechanisms, present quantitative data from key studies, outline experimental protocols, and visualize complex signaling pathways and workflows to offer a comprehensive resource for research and development.

Introduction to Prosapogenins in TCM

Saponins are a diverse group of glycosides widely distributed in medicinal plants.[1][2] In the context of TCM, herbs rich in these compounds, such as Pulsatilla chinensis (Bai Tou Weng), Panax ginseng (Ren Shen), and Platycodon grandiflorus (Jie Geng), have been used for centuries to treat a wide array of ailments.[1][3][4] Prosapogenins are intermediate products formed during the hydrolysis of saponins, where one or more sugar moieties are cleaved from the aglycone (sapogenin) core. This structural modification can significantly alter the compound's pharmacological profile, often leading to increased therapeutic efficacy.

The processing of saponin-rich herbs in TCM, through methods like steaming or stir-baking, can facilitate the transformation of saponins into their this compound and sapogenin forms, potentially enhancing their biological effects.[5] This guide explores the specific mechanisms and therapeutic potential of these crucial molecules.

Pharmacological Activities and Mechanisms of Action

Prosapogenins exert their therapeutic effects through the modulation of multiple cellular signaling pathways. The following sections detail their roles in oncology, inflammation, and neurology.

Anti-Cancer Activity

Prosapogenins have demonstrated significant potential in oncology by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis in various cancer cell lines.[6][7][8]

Mechanism of Action: Inhibition of STAT3 Signaling and Glycolysis

A key mechanism for the anti-cancer effect of certain prosapogenins is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a known oncogene that, when activated, promotes the transcription of genes involved in cell survival and proliferation. This compound A (PSA), for instance, has been shown to inhibit STAT3 phosphorylation. This leads to the downregulation of glycometabolism-related genes like GLUT1, HK, and PFKL, ultimately inducing growth arrest and apoptosis in cancer cells.[6][9]

Quantitative Data: Anti-Cancer Effects

| Compound | Cancer Cell Line | Key Finding | Reference |

| This compound A (PSA) | MCF-7 (Breast Cancer) | IC50 of 9.65 µmol/L; induced apoptosis. | [9] |

| This compound A (PSA) | HeLa, HepG2 | Induced growth inhibition and apoptosis. | [6] |

| Pulsatilla Saponin (B1150181) D (PSD) | NCI-H460 (Lung Cancer) | IC50 of 5.2 µg/mL. | [10] |

| Pulsatilla Saponin A (PSA) | NCI-H460 (Lung Cancer) | IC50 of 7.9 µg/mL. | [10] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured in appropriate media (e.g., DMEM with 10% FBS) for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are treated with varying concentrations of the this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.

-

Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control group.

Anti-Inflammatory Activity

Prosapogenins exhibit potent anti-inflammatory properties by targeting key pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[3][11]

Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory mediators like iNOS and COX-2. This compound D methyl ester (PrsDMe) has been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and suppressing the expression of these inflammatory enzymes.[3]

Quantitative Data: Anti-Inflammatory Effects

| Compound | Model System | Key Finding | Reference |

| This compound D methyl ester (PrsDMe) | LPS-induced RAW 264.7 macrophages | Concentration-dependently inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression. | [3] |

| This compound III | LPS-stimulated RAW 264.7 cells | Significantly inhibited NO production and suppressed iNOS, COX-2, IL-1β, and IL-6 expression. | [11] |

| Yuccagenin-rich fraction | Carrageenan-induced paw edema in rats | Showed significant in vivo anti-inflammatory effect. | [12] |

Neuroprotective Effects

Saponins and their sapogenin derivatives have been recognized for their neuroprotective potential in models of various neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[13][14]

Mechanism of Action: PI3K/Akt Pathway Activation

A prosaposin-derived 18-mer peptide (PS18) has been shown to provide neuroprotection against Aβ-induced toxicity, a hallmark of Alzheimer's disease.[15] This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3α/β (GSK-3α/β), a key enzyme implicated in neuroinflammation and apoptosis. This cascade ultimately suppresses caspase pathways, upregulates the anti-apoptotic protein Bcl-2, and downregulates the pro-apoptotic protein BAX, thus protecting neurons from cell death.[15]

Pharmacokinetics

A significant challenge in the clinical application of saponins and their derivatives is their generally low oral bioavailability.[16][17] This is often attributed to their large molecular size, high polarity, and rapid elimination.[17] However, the pharmacokinetic profiles can vary significantly between different sapogenin structures.

Quantitative Data: Pharmacokinetic Parameters in Rats

The table below summarizes the pharmacokinetic parameters of two structurally similar dammarane (B1241002) sapogenins, protopanaxatriol (B1242838) (PPT) and protopanaxadiol (B1677965) (PPD), after oral administration in rats.[18]

| Parameter | Protopanaxatriol (PPT) | Protopanaxadiol (PPD) | Reference |

| Dose (Oral) | 75 mg/kg (as part of DS) | 75 mg/kg (as part of DS) | [18] |

| Cmax (µg/mL) | 0.13 | 1.04 | [18] |

| Tmax (h) | 0.58 | 1.82 | [18] |

| t½ (h, i.v.) | 0.80 | 6.25 | [18] |

| Absolute Bioavailability | 3.69% | 48.12% | [18] |

DS: Dammarane Sapogenins extract. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t½: Elimination half-life (intravenous).

The data clearly show that even structurally similar sapogenins can have vastly different absorption and elimination profiles. PPD demonstrates significantly higher bioavailability and a longer half-life compared to PPT, suggesting its greater potential for systemic therapeutic effects after oral administration.[18]

Extraction and Isolation

The procurement of prosapogenins for research and development begins with their extraction from plant material, typically as parent saponins, followed by hydrolysis.

Methodology: General Workflow for this compound Isolation

The isolation process involves extracting the crude saponins, hydrolyzing them to yield sapogenins and prosapogenins, and then purifying the target compounds. Acid hydrolysis is a common method to cleave the sugar chains.[19]

Experimental Protocol: Acid Hydrolysis of Saponins

-

Preparation: A crude saponin extract is obtained from a plant source using conventional methods like Soxhlet or maceration with an alcohol-based solvent.[2][20]

-

Hydrolysis: The crude extract is dissolved in an aqueous acidic solution (e.g., 2N sulfuric acid or hydrochloric acid).[19]

-

Heating: The mixture is heated under reflux for several hours (e.g., 4-24 hours) at a controlled temperature (e.g., 90-100°C). The duration and acid concentration can be varied to control the degree of hydrolysis, allowing for the targeted production of specific prosapogenins.

-

Neutralization & Extraction: After cooling, the reaction mixture is neutralized. The resulting precipitate, containing the less polar sapogenins and prosapogenins, is filtered.

-

Purification: The precipitate is then extracted with an organic solvent (e.g., ethyl acetate, chloroform) and subjected to chromatographic techniques (e.g., column chromatography, HPLC) for purification of the desired this compound.[19]

Conclusion and Future Perspectives

Prosapogenins derived from plants used in Traditional Chinese Medicine represent a rich source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their promise as lead compounds for modern drug development. Key to their activity is the ability to modulate multiple critical signaling pathways, including STAT3, NF-κB, and PI3K/Akt.